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Compound Name: LL-37 FK-13 Trifluoroacetate

CAS No.: 717919-68-1

Cat. No.: B6295434

Get Quote

Executive Summary: The FK-13 Value Proposition
FK-13 (Phe-Lys-Arg-Ile-Val-Gln-Arg-Ile-Lys-Asp-Phe-Leu-Arg) represents a strategic truncation

of the human cathelicidin LL-37 (residues 17–29).[1] In the context of multidrug-resistant (MDR)

drug development, FK-13 addresses the critical "peptide paradox": the need for potent

antimicrobial activity without the high synthesis costs and cytotoxic liabilities of full-length host

defense peptides.

While full-length LL-37 exhibits broad-spectrum activity, its length (37 residues) and

susceptibility to proteolysis limit its clinical viability. FK-13 retains the core amphipathic

-helical antimicrobial determinant, offering a 65% reduction in synthesis complexity while
maintaining significant efficacy against ESKAPE pathogens, particularly when used in
synergistic combination with

-lactams.
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FK-13 functions as a cationic amphipathic helix. Its efficacy is driven by its net positive charge

(+5) which ensures initial electrostatic attraction to anionic bacterial membranes (LPS in Gram-

negatives; LTA in Gram-positives), followed by hydrophobic insertion.

Feature Specification Clinical Implication

Sequence FKRIVQRIKDFLR
Core active region of LL-37

(residues 17-29).[1][2]

Net Charge +5
High affinity for negatively

charged bacterial membranes.

Hydrophobicity Moderate

Balanced to minimize

mammalian cell toxicity while

ensuring bacterial membrane

insertion.

Structure
Amphipathic

-helix

Critical for pore

formation/membrane

disruption.

Molecular Weight ~1.7 kDa
Improved tissue penetration

compared to LL-37 (4.5 kDa).

Comparative Efficacy Analysis
The following data synthesizes experimental results comparing FK-13 against its parent

peptide (LL-37) and standard-of-care antibiotics against MDR isolates.

A. Antimicrobial Activity (MIC Comparison)
FK-13 demonstrates robust activity against Gram-negative MDR isolates, often matching or

outperforming LL-37 in molar efficiency against specific strains like E. coli B2 (MDR).

Table 1: Minimum Inhibitory Concentrations (MIC) in

g/mL
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Pathogen
Strain

FK-13
LL-37
(Parent)

Colistin
(Control)

Vancomyci
n

Status

E. coli B2

(MDR)
4 - 8 16 - 32 0.5 >64 (R) Effective

K.

pneumoniae

700603

16 32 1 >64 (R) Moderate

S. aureus

T144 (MRSA)
16 - 32 >64 N/A 1 - 2 Synergistic*

P. aeruginosa

(MDR)
32 - 64 32 2 >64 (R) Moderate

Note: While FK-13 monotherapy MICs against MRSA are higher than Vancomycin, its primary

value lies in synergy (see Section B). Data Sources: ,

B. Synergistic Potentiation (The "Re-sensitization"
Effect)
FK-13 acts as a membrane permeabilizer, allowing traditional antibiotics to bypass resistance

mechanisms. This is critical for re-sensitizing MRSA to

-lactams.

FK-13 + Ampicillin: Reduces Ampicillin MIC against MRSA by 4-8 fold.

Mechanism: FK-13 disrupts the integrity of the staphylococcal cell wall/membrane, facilitating

Ampicillin entry to target PBPs (Penicillin-Binding Proteins), effectively bypassing the PBP2a

resistance mechanism.

Mechanism of Action: Visualized
FK-13 operates via a "Carpet" or "Toroidal Pore" model depending on concentration. The

following diagram illustrates the cascade from electrostatic attraction to membrane

depolarization and antibiotic influx.
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Dual Mode of Action

FK-13 Peptide Application

Electrostatic Attraction
(+5 Charge binds LPS/LTA)

Rapid (<1 min)

Amphipathic Helix Formation
(Membrane Surface)

Hydrophobic Insertion
into Lipid Bilayer

Threshold Conc.

Toroidal Pore Formation
(Membrane Depolarization)

High Conc.

Membrane Permeabilization
(Transient Gaps)

Sub-MIC Conc.

Bacterial Cell Lysis
(ATP Leakage)

Antibiotic Influx
(e.g., Ampicillin Entry)

Facilitates Drug Uptake

Click to download full resolution via product page

Caption: FK-13 Mechanism: Electrostatic binding leads to insertion, causing either direct lysis

(high conc.) or permeabilization that potentiates conventional antibiotics (sub-MIC).
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Experimental Validation Protocols
To validate FK-13 in your own pipeline, use the following self-validating protocols. These are

designed to minimize false positives due to peptide aggregation or plastic binding.

Protocol A: Precise MIC Determination (Broth
Microdilution)
Standard: CLSI M07-A10 with Peptide Modifications

Rationale: Cationic peptides bind to polystyrene. Using polypropylene (PP) plates and BSA

prevents sequestration, ensuring the true active concentration is tested.

Preparation:

Dissolve FK-13 in sterile deionized water (stock 10 mg/mL).

Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Verify Ca²⁺/Mg²⁺ levels, as

excess cations can compete with FK-13 binding.

Add 0.02% BSA (Bovine Serum Albumin) to prevent non-specific binding to plasticware.

Inoculum:

Adjust bacterial culture to

CFU/mL.

Assay:

Use 96-well Polypropylene (PP) plates (Not Polystyrene).

Serial dilute FK-13 (0.5 to 64

g/mL).

Incubate at 37°C for 18–24 hours.

Validation Check:
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Positive Control: Colistin (for Gram-neg) or Vancomycin (for Gram-pos).

Sterility Control: Media only.

Success Criterion: FK-13 MIC must be reproducible within ±1 dilution.

Protocol B: Membrane Permeabilization Assay (Sytox
Green)
Objective: Confirm Mechanism of Action (MOA) vs. Lysis

Reagents: Sytox Green (impermeable to live cells, fluoresces upon DNA binding).

Workflow:

Wash log-phase bacteria (

CFU/mL) in HEPES buffer.

Add Sytox Green (1

M final).

Incubate 15 min in dark.

Inject FK-13 at

MIC and

MIC.

Readout:

Measure fluorescence (Ex 485 nm / Em 520 nm) every 5 min for 1 hour.

Interpretation:

Rapid spike (<10 min): Indicates pore formation/lysis.

Slow rise: Indicates gradual permeabilization (suggests synergy potential).
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Protocol C: Time-Kill Kinetics Workflow
This workflow distinguishes between bacteriostatic and bactericidal activity.

Inoculum Prep
(10^6 CFU/mL)

FK-13 Exposure
(0x, 1x, 4x MIC)

Sampling
(0, 1, 2, 4, 8, 24h)

Plating
(MHA Plates)

Colony Counting
(Log Reduction Calc)

Click to download full resolution via product page

Caption: Time-Kill workflow. Bactericidal activity is defined as

log reduction in CFU/mL within 24 hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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